3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid

Description

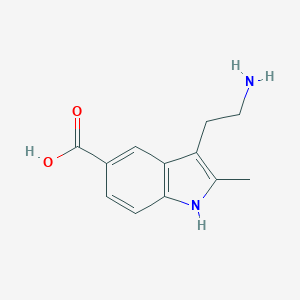

3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid is an indole derivative characterized by a methyl group at position 2, a 2-aminoethyl substituent at position 3, and a carboxylic acid moiety at position 5 of the indole ring (Figure 1). Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol . The compound has been explored in biochemical and pharmacological contexts, such as amino acid analysis and as a precursor for heterocyclic drug development .

Properties

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNQXJKQBUEVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345485 | |

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299167-10-5 | |

| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Core Formation

Reacting phenylhydrazine with acetone in the presence of hydrochloric acid yields 2-methylindole. The reaction proceeds via-sigmatropic rearrangement of the intermediate hydrazone, followed by cyclization and aromatization.

Reaction Conditions :

Nitration at Position 5

Electrophilic nitration introduces a nitro group at position 5, guided by the electron-donating methyl group at position 2. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) achieves regioselective nitration.

Reaction Conditions :

Reduction of Nitro to Amine

Catalytic hydrogenation reduces the nitro group to an amine using palladium on carbon (Pd/C) in methanol.

Reaction Conditions :

Diazotization and Carboxylic Acid Formation

The amine is diazotized with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with copper(I) cyanide (CuCN) to introduce a cyano group. Acidic hydrolysis converts the nitrile to a carboxylic acid.

Reaction Conditions :

Introduction of Aminoethyl Group at Position 3

A Vilsmeier-Haack formylation at position 3 generates an aldehyde, which undergoes reductive amination with ethylamine to install the aminoethyl side chain.

Reaction Conditions :

-

Formylation : POCl₃ (3 eq), DMF (3 eq), 0°C → 25°C, 4 hours

-

Reductive Amination : Ethylamine (2 eq), NaBH₃CN (1.5 eq), MeOH, 25°C, 12 hours

-

Yield : 45%

Directed Ortho Metalation (DoM) Strategy

Directed metalation enables precise functionalization of the indole ring. Protecting the indole NH with a triisopropylsilyl (TIPS) group directs lithiation to position 3.

Protection of Indole NH

Treating 2-methylindole with TIPS-Cl and imidazole in DMF affords the TIPS-protected derivative.

Reaction Conditions :

Lithiation and Alkylation

Lithium diisopropylamide (LDA) deprotonates position 3, followed by quenching with 2-bromoethylamine hydrobromide.

Reaction Conditions :

Deprotection and Carboxylic Acid Installation

Removing the TIPS group with tetrabutylammonium fluoride (TBAF) and nitrating position 5 (as in Method 1) completes the synthesis.

Reaction Conditions :

Multi-Component Coupling Approach

A palladium-catalyzed coupling strategy constructs the indole ring while introducing substituents in a single step.

Buchwald-Hartwig Amination

Reacting 5-bromo-2-methylindole with Boc-protected ethanolamine under palladium catalysis installs the aminoethyl group.

Reaction Conditions :

Carboxylic Acid Formation and Deprotection

Hydrolysis of a cyano group at position 5 (introduced via Sonogashira coupling) and Boc deprotection yield the target compound.

Reaction Conditions :

-

Hydrolysis : 6 M HCl, reflux, 8 hours

-

Deprotection : TFA/DCM (1:1), 25°C, 2 hours

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Fischer Indole Synthesis | High regioselectivity for methyl group | Multi-step, low efficiency in late stages | 22% |

| Directed Metalation | Precise functionalization at position 3 | Requires protecting groups | 32% |

| Multi-Component Coupling | Convergent synthesis, fewer steps | Sensitive to palladium catalyst costs | 37% |

Chemical Reactions Analysis

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products .

Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products. Substitution reactions, such as nucleophilic substitution, can occur in the presence of nucleophiles like amines or thiols, leading to the formation of substituted indole derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating more complex indole derivatives. For instance, it can be synthesized through Fischer indole synthesis, which involves the rearrangement of phenylhydrazines with ketones or aldehydes under acidic conditions.

Biological Research Applications

Neurotransmitter Research

The compound's structural similarity to neurotransmitters has led to investigations into its potential roles in neurological functions. It is known to activate serotonin receptors and trace amine-associated receptors, which are crucial in regulating mood and cognition. This interaction suggests potential applications in treating mood disorders and other neurological conditions.

Antioxidant Properties

Research indicates that 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid may possess antioxidant properties. It has been studied for its ability to protect lipids and proteins from oxidative damage, which is significant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Medicinal Applications

Potential Therapeutic Uses

The compound is being explored for its therapeutic potential in various medical applications:

- Cancer Treatment : Indole derivatives have been recognized as promising candidates for cancer therapies. Compounds similar to 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid have shown inhibitory effects on cancer cell lines. For example, indole-2-carboxylic acid derivatives have been reported to inhibit HIV-1 integrase with IC50 values indicating potent activity against viral replication .

- Antiproliferative Activity : Studies have demonstrated that certain indole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from indole-2-carboxylic acid showed GI50 values ranging from 29 nM to 78 nM against pancreatic and breast cancer cell lines .

Case Studies

Case Study 1: Anticancer Properties

A study evaluated the antiproliferative effects of several indole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid demonstrated significant cytotoxic effects with low GI50 values, highlighting their potential as anticancer agents .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of indole derivatives has shown that compounds structurally related to 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid can mitigate oxidative stress in neuronal cells. This finding supports further exploration into their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid involves its interaction with molecular targets and pathways in the body. This compound is known to activate serotonin receptors and trace amine-associated receptors, which are expressed in the mammalian brain . By binding to these receptors, it regulates the activity of dopaminergic, serotonergic, and glutamatergic systems, influencing various physiological processes .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Indole derivatives with modifications at positions 2, 3, and 5 exhibit diverse biological and physicochemical properties. Key analogs include:

Key Observations :

- Aminoethyl vs.

- Positional Isomerism : Moving the carboxylic acid from position 5 (target compound) to position 2 (CAS 103795-47-7) alters hydrogen-bonding capacity and receptor interactions .

- Halogenation : Chlorination at position 5 (CAS 103795-47-7) may improve metabolic stability compared to methoxy or methyl groups .

Pharmacological and Biochemical Relevance

- Serotonergic Activity: Indole derivatives with aminoethyl side chains, such as 5-carboxamidotryptamine (CAS 74885-72-6), exhibit high affinity for 5-HT receptors . The target compound’s aminoethyl group may similarly interact with serotonin receptors, though direct data are lacking.

- Tyrosine Kinase Inhibition: SU11248 (), a pyrrole-indole hybrid, demonstrates that substituent positioning (e.g., fluorine at position 5) enhances kinase inhibition. The target compound’s methyl and aminoethyl groups may influence analogous pathways .

- Amino Acid Analysis: 3-(2-Aminoethyl) indole derivatives are used in hydrolysis protocols for amino acid quantification, suggesting biochemical utility .

Structure-Activity Relationships (SAR)

Biological Activity

3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid (commonly referred to as AEIMCA) is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

AEIMCA is characterized by its indole core structure, which is known for its biological significance. The compound's molecular formula is , indicating the presence of an aminoethyl side chain and a carboxylic acid functional group. This structure is crucial for its interaction with various biological targets.

The biological activity of AEIMCA is primarily attributed to its ability to interact with serotonin receptors and trace amine-associated receptors in the brain. These interactions suggest a role in modulating neurotransmitter systems, potentially influencing mood and cognitive functions . Additionally, AEIMCA has been shown to exhibit antioxidant properties, protecting cellular components from oxidative stress by scavenging free radicals and preventing lipid peroxidation .

1. Neurotransmitter Modulation

AEIMCA's structural similarity to serotonin indicates its potential as a neurotransmitter modulator. Studies have suggested that it may enhance serotonergic signaling, which could be beneficial in treating mood disorders and anxiety .

2. Antioxidant Effects

Research indicates that AEIMCA functions as an antioxidant, providing protection against oxidative damage in cells. This property is particularly important in neurodegenerative diseases where oxidative stress plays a critical role .

3. Anticancer Potential

Preliminary studies have explored AEIMCA's cytotoxic effects on various cancer cell lines. For instance, it has been evaluated against human cervical cancer (HeLa), breast cancer (MCF7), and melanoma cells (A375). The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent .

Case Studies

Case Study 1: Cytotoxicity Assay

In a study involving various cancer cell lines, AEIMCA was treated at concentrations ranging from 0.040 to 40 μM for 72 hours. The results showed significant inhibition of cell viability in HeLa and MCF7 cells compared to untreated controls, with IC50 values indicating effective cytotoxicity .

Case Study 2: Antioxidant Activity

AEIMCA was tested for its ability to inhibit lipid peroxidation in vitro. The compound demonstrated a dose-dependent reduction in malondialdehyde levels, a marker of oxidative stress, suggesting its potential utility in neuroprotective therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid?

- Methodology : Multi-step synthesis typically involves alkylation of indole precursors followed by functional group transformations. For example:

Indole ring formation : Start with substituted indole derivatives (e.g., 5-nitroindole) and introduce the methyl group at position 2 via Friedel-Crafts alkylation .

Aminoethyl side-chain installation : Use reductive amination or nucleophilic substitution with bromoethylamine derivatives under reflux in acetic acid, as described for analogous indole-2-carboxylic acid syntheses .

Carboxylic acid activation : Hydrolysis of ester or nitrile intermediates (e.g., using HCl/water or LiOH) to yield the free carboxylic acid .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- 1H NMR Analysis :

- Indole protons : Look for aromatic protons in the 6.8–7.5 ppm range (position 5 and adjacent positions).

- Methyl group : A singlet at ~2.5 ppm for the 2-methyl substituent.

- Aminoethyl chain : Protons adjacent to the amine (CH₂NH₂) appear as triplets at 2.8–3.2 ppm, with NH₂ protons broadened due to exchange .

- Mass Spectrometry : The molecular ion peak should align with the exact mass (e.g., calculated for C₁₂H₁₄N₂O₂: 242.1056). Fragmentation patterns include loss of CO₂ (44 Da) from the carboxylic acid group .

Q. What purification strategies are optimal for isolating this compound?

- Recrystallization : Use polar solvents like ethanol/water mixtures, as demonstrated for structurally similar indole carboxylic acids (mp ~200–210°C) .

- HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) ensure >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can contradictory solubility data in biological assays be resolved?

- Root Cause : Discrepancies may arise from protonation states (amine and carboxylic acid groups) or aggregation.

- Mitigation :

- Adjust pH to 7.4 (physiological conditions) and use DMSO stock solutions (≤1% v/v) to enhance solubility .

- Validate solubility via nephelometry or UV-Vis spectroscopy in buffered solutions .

Q. What strategies optimize the alkylation step to improve reaction yields?

- Experimental Design :

- Catalyst screening : Test bases (e.g., NaH, K₂CO₃) and solvents (DMF, THF) to enhance nucleophilic substitution efficiency.

- Temperature control : Reflux at 80–100°C in acetic acid, as used in analogous indole syntheses, minimizes side reactions .

- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., molar ratio, reaction time).

Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?

- Comparative Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.